Interleukin-17A inhibitor 1 is a compound designed to inhibit the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune diseases. This compound is particularly notable for its potential therapeutic applications in conditions such as ankylosing spondylitis and psoriasis. Interleukin-17A plays a critical role in the inflammatory response, and its overexpression has been linked to several chronic inflammatory diseases. The development of inhibitors like interleukin-17A inhibitor 1 represents a significant advancement in targeted therapies aimed at modulating immune responses.
Interleukin-17A inhibitor 1 is classified as a small-molecule antagonist of the interleukin-17A receptor interaction. It was developed through high-throughput screening of macrocyclic compounds, utilizing DNA-encoded library synthesis technology. This classification places it within a broader category of immunomodulatory agents that target cytokine signaling pathways to mitigate inflammatory responses .
The synthesis of interleukin-17A inhibitor 1 involves the construction of macrocyclic compounds through a series of chemical reactions. The initial step typically includes the formation of linear precursors, which are then cyclized to form macrocycles. These macrocycles are designed to fit into specific binding sites on the interleukin-17A protein, disrupting its interaction with the interleukin-17 receptor A.
The synthesis process often employs techniques such as:
The final product is characterized by its ability to bind selectively to interleukin-17A without significantly affecting other members of the interleukin family, such as interleukin-17F.
The molecular structure of interleukin-17A inhibitor 1 has been elucidated through X-ray crystallography, revealing key interactions with the interleukin-17A homodimer. The compound binds within a central pocket on the interleukin-17A protein, leading to significant conformational changes that hinder its interaction with the receptor.
Key structural features include:
The binding site analysis shows that the inhibitor reduces the dimer interface area and alters hydrogen bonding patterns, which are critical for receptor activation.
Interleukin-17A inhibitor 1 undergoes specific chemical reactions that enhance its efficacy as an antagonist. These reactions include:
These interactions are crucial for maintaining the structural integrity of the complex formed between interleukin-17A and the inhibitor, ultimately leading to a decrease in receptor activation .
The mechanism by which interleukin-17A inhibitor 1 exerts its effects involves several key steps:
This mechanism highlights the potential for targeted therapy in conditions characterized by excessive inflammation mediated by interleukin-17A.
Interleukin-17A inhibitor 1 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods, especially in clinical settings .
Interleukin-17A inhibitor 1 has significant potential applications in various scientific fields:
Interleukin-17A signals through a heterodimeric receptor complex composed of Interleukin-17 receptor A and Interleukin-17 receptor C subunits. This assembly is mandatory for functional signaling, as Interleukin-17 receptor A alone exhibits insufficient binding affinity and signaling capability [1] [3]. Structural analyses reveal that Interleukin-17A homodimers engage symmetrically with two pairs of Interleukin-17 receptor A/Interleukin-17 receptor C heterodimers, forming a hexameric signaling complex with 2:4 stoichiometry [3] [6]. The fibronectin III-like domains within the extracellular regions of both receptor subunits facilitate ligand binding, while the cytoplasmic SEF/Interleukin-17 receptor/Toll-Interleukin-1 receptor (SEFIR) domains mediate downstream signal transduction [3] [4]. A recently identified regulatory component, CKLF-like MARVEL transmembrane domain-containing protein 4, stabilizes the receptor complex and enhances signaling efficiency by preventing lysosomal degradation of Interleukin-17 receptor C [3].
Table 1: Interleukin-17 Receptor Family Subunits and Their Characteristics
Receptor Subunit | Ligand Specificity | Expression Pattern | Key Functional Domains |
---|---|---|---|
Interleukin-17 receptor A | Interleukin-17A, Interleukin-17F, Interleukin-17A/Interleukin-17F heterodimer | Ubiquitous; hematopoietic and non-hematopoietic cells | SEFIR domain; TIR-like loop; C/EBPβ activation domain |
Interleukin-17 receptor C | Interleukin-17A, Interleukin-17F | Restricted; epithelial cells, fibroblasts, keratinocytes | SEFIR domain; TRAF3-binding motifs |
Interleukin-17 receptor B | Interleukin-17B, Interleukin-17E | Gut epithelium, neuronal tissues | SEFIR domain; TRAF6-binding sites |
Interleukin-17 receptor D | Negative regulator | Neural tissues, endothelial cells | SEFIR domain; pseudokinase region |
Interleukin-17 receptor E | Interleukin-17C | Epithelial barriers, keratinocytes | SEFIR domain; Act1 recruitment motifs |
Interleukin-17A binding triggers activation of multiple downstream signaling cascades through distinct intracellular domains. The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells pathway is activated via Tumor Necrosis Factor Receptor-Associated Factor 6-mediated ubiquitination, leading to Inhibitor of Nuclear Factor Kappa B Kinase activation and subsequent nuclear translocation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells transcription factors [1] [4]. Mitogen-Activated Protein Kinases pathways (Extracellular Signal-Regulated Kinases 1/2, c-Jun N-terminal Kinase, p38) are simultaneously activated, converging on Activator Protein 1 transcription factor activation [1] [3]. The CCAAT-Enhancer-Binding Protein pathway is engaged through a unique CCAAT-Enhancer-Binding Protein activation domain within Interleukin-17 receptor A, which recruits CCAAT-Enhancer-Binding Protein beta/delta transcription factors independently of the SEFIR domain [3] [4]. Additionally, Phosphatidylinositol 3-Kinase/AKT Serine/Threonine Kinase/Mammalian Target of Rapamycin signaling is activated in specific cellular contexts, particularly in epithelial cells during fibrotic responses [1]. Unlike cytokine receptors utilizing Janus Kinase/Signal Transducer and Activator of Transcription pathways, Interleukin-17 receptor signaling does not directly engage Janus Kinases, though cross-talk occurs with Janus Kinase-dependent cytokines in disease microenvironments [3].
Table 2: Primary Downstream Signaling Pathways Activated by Interleukin-17A
Signaling Pathway | Key Effectors | Transcriptional Targets | Biological Outcomes |
---|---|---|---|
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells | Tumor Necrosis Factor Receptor-Associated Factor 6, Inhibitor of Nuclear Factor Kappa B Kinase complex, Inhibitor of Nuclear Factor Kappa B alpha | Interleukin 6, Interleukin 8, Tumor Necrosis Factor alpha, Chemokine (C-X-C motif) ligand 1 | Pro-inflammatory cytokine production, chemokine expression |
Mitogen-Activated Protein Kinases | Mitogen-Activated Protein Kinase Kinase 3/6, p38 Mitogen-Activated Protein Kinase, Extracellular Signal-Regulated Kinases 1/2, c-Jun N-terminal Kinase | Matrix Metallopeptidase 3, Matrix Metallopeptidase 9, Cyclooxygenase 2 | Tissue remodeling, prostaglandin production, cellular migration |
CCAAT-Enhancer-Binding Protein | CCAAT-Enhancer-Binding Protein beta, CCAAT-Enhancer-Binding Protein delta, Glycogen Synthase Kinase 3 beta | β-defensins, S100 calcium-binding proteins, Lipocalin 2 | Antimicrobial peptide production, epithelial barrier reinforcement |
Phosphatidylinositol 3-Kinase/AKT Serine/Threonine Kinase | Phosphatidylinositol 3-Kinase regulatory subunit, Phosphatidylinositol 3-Kinase catalytic subunit, AKT Serine/Threonine Kinase 1 | B-cell Activating Factor, Survivin | Cell survival, proliferation, fibrosis development |
The Act1 (Nuclear Factor Kappa B Activator 1) adaptor protein serves as the central signaling hub downstream of Interleukin-17 receptor activation. Following ligand binding, Act1 is recruited to the SEFIR domain of Interleukin-17 receptor A through homotypic interactions [3] [4]. Act1 functions as both a scaffold protein and an E3 ubiquitin ligase, coordinating multiple downstream events. Its E3 ligase activity catalyzes lysine 63-linked ubiquitination of Tumor Necrosis Factor Receptor-Associated Factor 6, essential for Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation [3]. Additionally, Act1 recruits Tumor Necrosis Factor Receptor-Associated Factor 2 and Tumor Necrosis Factor Receptor-Associated Factor 5 to activate Mitogen-Activated Protein Kinases pathways [4]. Beyond its role in signal transduction, Act1 directly regulates mRNA stability of key inflammatory genes. It binds to the 3' untranslated regions of transcripts such as Chemokine (C-X-C motif) ligand 1 and Interleukin 6 via its RNA-binding domain, preventing degradation and amplifying their expression [3] [4]. Negative regulation occurs through F-box E3 ubiquitin ligase and β-transducing repeat protein-mediated ubiquitination of Act1, leading to its proteasomal degradation via lysine 48-linked ubiquitin chains, thereby terminating signaling [3].
T helper 17 cells represent the primary source of Interleukin-17A in adaptive immunity, differentiating from naive Cluster of Differentiation 4+ T cells under specific cytokine conditions. Transforming Growth Factor beta, Interleukin 6, Interleukin 1 beta, and Interleukin 23 collectively drive this differentiation through induction of the lineage-defining transcription factor Retinoic Acid Receptor-Related Orphan Receptor gamma t [2] [8]. Interleukin 23 stabilizes the T helper 17 phenotype and promotes pathogenic function by maintaining Retinoic Acid Receptor-Related Orphan Receptor gamma t expression and epigenetic remodeling of effector gene loci [2] [3]. Beyond T helper 17 cells, innate lymphoid cells (group 3 innate lymphoid cells), gamma delta T cells, natural killer T cells, and mucosal-associated invariant T cells contribute significantly to Interleukin-17A production, particularly during early immune responses [1] [5] [8]. Neutrophils also produce Interleukin-17A through receptor-mediated uptake and re-release mechanisms, amplifying local inflammation [2] [8]. T helper 17 cells exhibit significant plasticity, converting to interferon gamma-producing phenotypes in inflammatory environments, which enhances pathogenicity in autoimmune contexts [2].
Interleukin-17A orchestrates neutrophil-mediated immunity through coordinated induction of granulopoietic factors and chemotactic signals. It directly stimulates epithelial cells and fibroblasts to produce Chemokine (C-X-C motif) ligand 1, Chemokine (C-X-C motif) ligand 2, and Chemokine (C-X-C motif) ligand 8 (Interleukin 8), which recruit neutrophils via Chemokine (C-X-C motif) receptor 2 binding [1] [8]. Simultaneously, Interleukin-17A induces Granulocyte-Colony Stimulating Factor and Granulocyte-Macrophage-Colony Stimulating Factor production, promoting granulopoiesis and neutrophil survival [3] [8]. In epithelial barriers, Interleukin-17A enhances defense functions by stimulating production of antimicrobial peptides (β-defensins, S100 proteins, Lipocalin 2) and mucins [3] [7]. However, chronic exposure disrupts barrier integrity by downregulating tight junction proteins (Occludin, Claudins, Zonula Occludens 1) and inducing apoptotic pathways [3]. This dual effect creates a paradoxical situation where acute Interleukin-17A exposure strengthens host defense, while persistent signaling causes tissue damage and barrier dysfunction characteristic of psoriasis, inflammatory bowel disease, and chronic airway diseases [1] [3] [8].
Interleukin-17A exhibits extensive synergy with other pro-inflammatory mediators, creating amplification networks that drive pathology. With Tumor Necrosis Factor alpha, Interleukin-17A co-operatively induces hyper-expression of inflammatory genes through parallel activation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells and Mitogen-Activated Protein Kinases pathways, resulting in super-additive production of Interleukin 6, Matrix Metallopeptidase 3, Matrix Metallopeptidase 9, and Chemokine (C-X-C motif) ligand 1 [1] [3]. This synergy occurs at both transcriptional and post-transcriptional levels through enhanced messenger RNA stability mediated by Act1 [3] [4]. Interleukin-17A also primes cells for enhanced responsiveness to Interleukin 1 beta and Interleukin 22 through upregulation of their respective receptors and shared signaling components [3] [8]. In stromal cells, Interleukin-17A-induced cytokines establish feed-forward loops; for example, Interleukin 6 promotes further T helper 17 differentiation while Interleukin 8 recruits additional neutrophils that release more Interleukin-17A [1] [8]. These synergistic networks create inflammatory microenvironments resistant to resolution, particularly in rheumatoid arthritis synovium and psoriatic skin lesions where multiple cytokines are co-expressed [3] [8].
Interleukin-17A exhibits context-dependent functions in inflammatory bowel disease pathogenesis, demonstrating both protective and pathogenic roles that complicate therapeutic targeting. In the intestinal mucosa, physiological Interleukin-17A signaling strengthens epithelial barrier function by upregulating tight junction proteins, promoting mucus production, and stimulating antimicrobial peptide secretion [3] [8]. These actions limit bacterial translocation and maintain mucosal homeostasis [8]. However, during active inflammation, Interleukin-17A becomes pathogenic by driving excessive neutrophil infiltration, inducing epithelial cell apoptosis, and activating matrix metalloproteinases that degrade extracellular matrix [3] [8]. Genetic studies reveal that polymorphisms in genes encoding Interleukin-17A pathway components correlate with Crohn's disease susceptibility [8]. Clinical trial data with secukinumab (anti-Interleukin-17A) in Crohn's disease showed paradoxical worsening of disease activity, suggesting that complete blockade may compromise mucosal immunity and barrier integrity [8]. This contrasts with ulcerative colitis where anti-Interleukin-17A therapy demonstrated modest efficacy in subgroup analyses [8]. The paradoxical effects likely stem from differential signaling in epithelial versus immune cells, and the stage-dependent roles of Interleukin-17A in acute defense versus chronic inflammation [3] [8].
Interleukin-17A directly influences bone metabolism by promoting osteoclast differentiation and activation through multiple mechanisms. In rheumatoid arthritis and spondyloarthropathies, Interleukin-17A stimulates mesenchymal cells to produce Receptor Activator of Nuclear Factor Kappa B Ligand, the key osteoclastogenic cytokine [3] [8]. It synergizes with Receptor Activator of Nuclear Factor Kappa B Ligand to enhance osteoclast differentiation from precursor cells by inducing Nuclear Factor of Activated T Cells 1, the master transcription factor for osteoclastogenesis [3]. Interleukin-17A further supports bone resorption by upregulating cathepsin K and matrix metalloproteinase 9 expression in mature osteoclasts [3]. Additionally, it inhibits osteoblast function by suppressing bone morphogenetic protein signaling and inducing Wnt pathway antagonists [3] [8]. In psoriatic arthritis, Interleukin-17A promotes enthesitis by stimulating resident stromal cells to produce Chemokine (C-X-C motif) ligand 1, attracting neutrophils that release proteases causing local tissue damage [8]. Radiographic studies demonstrate that anti-Interleukin-17A therapies significantly inhibit structural joint damage in ankylosing spondylitis and psoriatic arthritis, confirming its crucial role in inflammatory bone destruction [3] [8].
Emerging evidence indicates Interleukin-17A modulates nociceptive signaling through direct actions on sensory neurons and glial cells. In the peripheral nervous system, Interleukin-17 receptor A is expressed on dorsal root ganglia neurons where Interleukin-17A sensitizes transient receptor potential vanilloid 1 channels and voltage-gated sodium channels, lowering activation thresholds and amplifying pain signals [5] [8]. Within the central nervous system, microglia and astrocytes express functional Interleukin-17 receptor complexes [5]. Interleukin-17A-activated microglia release Tumor Necrosis Factor alpha, Interleukin 1 beta, and brain-derived neurotrophic factor, which enhance neuronal excitability and promote central sensitization [5] [8]. In chronic pain models, Interleukin-17A neutralization reduces mechanical allodynia and thermal hyperalgesia, independent of its effects on inflammation [5] [8]. In multiple sclerosis, Interleukin-17A compromises blood-brain barrier integrity by downregulating endothelial tight junction proteins, facilitating leukocyte infiltration and neuroinflammation [5] [8]. Elevated cerebrospinal fluid Interleukin-17A levels correlate with pain severity in multiple sclerosis and radicular pain, suggesting it contributes directly to neuropathic pain pathogenesis [5] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3